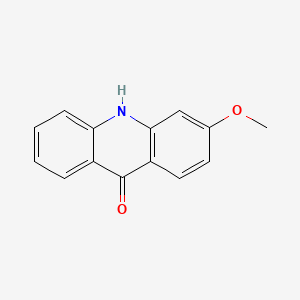

3-Methoxyacridin-9-one

Descripción general

Descripción

3-Methoxyacridin-9-one is a heterocyclic organic compound with the chemical formula C14H11NO2. It is a derivative of acridine and is known for its diverse applications in medical, environmental, and industrial research. This compound is particularly noted for its role as a potassium channel antagonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyacridin-9-one typically involves the cyclization of 2-bromobenzoic acid with aniline derivatives, followed by a cyclization reaction to form acridone derivatives . The reaction conditions often include the use of propargyl bromide and azide-alkyne cycloaddition (click reaction) to yield the final product in good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes diverse substitution reactions, primarily at the 9-position and other substituent sites:

Hydrolysis and Deamination

Acridine derivatives, including 3-Methoxyacridin-9-one analogs, exhibit pH-dependent hydrolysis at the 9-position:

-

9-chloroacridines undergo hydrolysis at alkaline conditions (pH > 9) to form hydroxylated derivatives .

-

9-aminoacridines undergo deamination under basic conditions, with reaction rates influenced by substituent steric effects and electronic properties .

-

Kinetic studies reveal first-order kinetics for hydrolysis, with substituents like methyl groups enhancing reaction rates .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

3-Methoxyacridin-9-one and its derivatives have been extensively studied for their anticancer properties. Research indicates that acridine derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.

Case Studies

- A recent study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

- Another investigation into a series of acridine-based compounds showed promising results in inhibiting the growth of Ehrlich ascites carcinoma cells, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for its antimicrobial activity. Acridine derivatives are known to possess antibacterial and antifungal properties.

Case Studies

- A study on acridine derivatives indicated their effectiveness against various bacterial strains, showcasing their potential as new antimicrobial agents .

Antimalarial Potential

Emerging research suggests that this compound may also exhibit antimalarial properties. Compounds derived from acridines have shown promise in inhibiting the growth of Plasmodium species.

Case Studies

- In vitro studies demonstrated that certain acridine derivatives could effectively inhibit the growth of malaria parasites, indicating a dual potential for these compounds in both cancer and infectious disease treatment .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical modifications that enhance its biological activity. Researchers are continually exploring new synthetic pathways to create more potent derivatives.

Synthesis Techniques

Mecanismo De Acción

The mechanism of action of 3-Methoxyacridin-9-one involves its interaction with potassium channels, where it acts as an antagonist . This interaction can influence various cellular processes, including signal transduction and ion transport. Additionally, the compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapies by inhibiting topoisomerase enzymes and inducing apoptosis .

Comparación Con Compuestos Similares

Acridine: A parent compound with similar structural features but different functional groups.

9-Aminoacridine: Known for its anticancer and antinociceptive activities.

Amsacrine: A clinically used anticancer drug that intercalates with DNA and inhibits topoisomerase II.

Uniqueness: 3-Methoxyacridin-9-one is unique due to its specific methoxy group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with potassium channels and DNA, making it a versatile compound for various research applications .

Actividad Biológica

3-Methoxyacridin-9-one, a member of the acridine family, has garnered interest due to its diverse biological activities. This compound is known for its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 3-position of the acridinone structure. Its chemical formula is C_{13}H_{11}N_{3}O_{2}, and it exhibits properties that are conducive to interactions with various biological macromolecules.

The biological activity of this compound primarily stems from its ability to intercalate into DNA and inhibit various enzymes. The interaction with DNA can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thus influencing several biochemical pathways .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies utilizing MTT assays have demonstrated its effectiveness against breast (T47D) and lung (NCl H-522) cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that this compound possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Cytotoxicity in Cancer Research : A study highlighted the potential of acridine derivatives, including this compound, in targeting cancer cells through mechanisms involving DNA intercalation and enzyme inhibition. The results showed that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells .

- Antimicrobial Efficacy : Another case study focused on the synthesis and biological evaluation of acridine derivatives, including this compound. The findings suggested that modifications to the acridine structure could enhance antimicrobial potency against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving acridine derivatives. Recent advancements have explored the development of new derivatives with improved biological activities, leveraging the basic structure of this compound as a scaffold for further modifications .

Propiedades

IUPAC Name |

3-methoxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBWQPLAHHOFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210737 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61736-68-3 | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061736683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.